3-(1H-benzimidazol-1-yl)propan-1-amine
Overview
Description
3-(1H-benzimidazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on benzimidazole derivatives, including "3-(1H-benzimidazol-1-yl)propan-1-amine," has demonstrated their importance in synthetic chemistry. For instance, the Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have been explored for their unique chemical properties and potential applications in catalysis and materials science. These reactions yield complexes with diverse structures, showing the versatility of benzimidazole derivatives in coordinating with metals (Emmanuel Blas Patricio-Rangel et al., 2019).
Anticancer Research
Benzimidazole derivatives have shown promise as anticancer agents. The synthesis and ADMET prediction of bis-benzimidazole compounds, including those with primary amine and aromatic aldehydes, have indicated significant anticancer activity. These findings suggest the potential of benzimidazole derivatives in developing new anticancer drugs (Mohammad Rashid, 2020).
Fluorescence Applications
The development of the {M(CO)3}+ core for fluorescence applications highlights the utility of benzimidazole and related derivatives in creating fluorescent probes and materials. These compounds, featuring tridentate ligands derived from benzimidazole, have potential applications in bioimaging and sensing (Lihui Wei et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
Solution-processible bipolar molecules based on benzimidazole derivatives have been utilized in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). These materials combine hole-transporting and electron-transporting moieties, offering high thermal stability and good solubility, which are crucial for the development of efficient, solution-processed OLEDs (Z. Ge et al., 2008).
Electrochemical Behavior
The electrochemical behavior of benzimidazole derivatives has been investigated, providing insights into their redox properties. Such studies are fundamental for applications in electrochemical sensors, energy storage, and conversion devices. For example, the influence of temperatures on the tautomerism of N‐(1H‐imidazoline‐2‐yl)‐1H‐benzimidazol‐2‐amine and its electrochemical behavior were explored, highlighting the potential of benzimidazole derivatives in electrochemical applications (S. Servi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIGBNBDPBKNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397966 | |
Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73866-15-6 | |
Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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